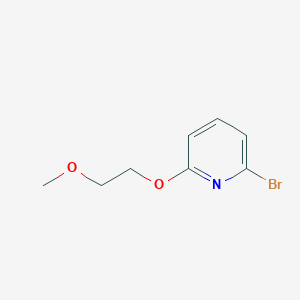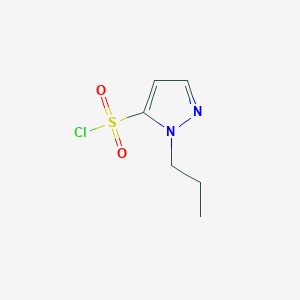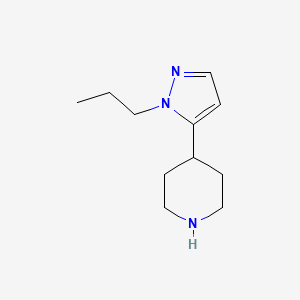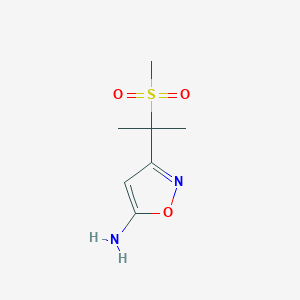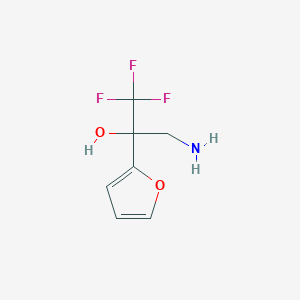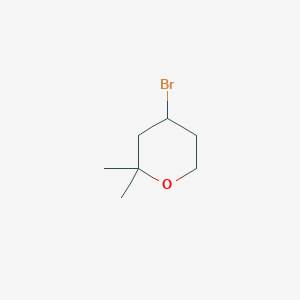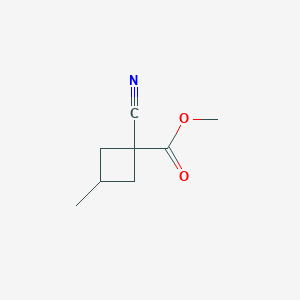
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate
Overview
Description
“Methyl 1-cyano-3-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . The compound is a colorless liquid .
Molecular Structure Analysis
The InChI code for “Methyl 1-cyano-3-methylcyclobutane-1-carboxylate” is1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 1-cyano-3-methylcyclobutane-1-carboxylate” is a colorless liquid . More detailed physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Chemical Reactivity and Synthesis
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate's chemical reactivity is central to various synthetic processes. Studies have shown that cyclobutene derivatives, closely related to methyl 1-cyano-3-methylcyclobutane-1-carboxylate, participate in electrocyclic reactions, demonstrating the compound's potential in synthesizing complex organic structures. For instance, the thermolysis of methyl 3-formylcyclobutene-3-carboxylate leads to the formation of methyl (2H)-pyrane-5-carboxylate via electrocyclization, underscoring the compound's utility in synthetic organic chemistry (Niwayama & Houk, 1992).
Polymerization and Material Science
The anionic polymerization of cyclobutene monomers, such as methyl cyclobutene-1-carboxylate, presents interesting applications in material science. These monomers can be polymerized to produce polymers with cyclobutane rings in the main chain, offering unique properties. For example, the polymerization of methyl cyclobutene-1-carboxylate with tert-butyl lithium in combination with specific aluminum compounds results in polymers with narrow molecular weight distribution, showcasing potential applications in creating new materials with tailored properties (Kitayama et al., 2004).
Molecular Structure and Stereochemistry
The study of compounds structurally related to methyl 1-cyano-3-methylcyclobutane-1-carboxylate contributes to our understanding of molecular structure and stereochemistry. For instance, the analysis of tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate, which shares a cyclobutane core with methyl 1-cyano-3-methylcyclobutane-1-carboxylate, reveals insights into the relative stereochemistry of cyclobutane rings and their influence on molecular properties (Lough, Jack, & Tam, 2012).
Advanced Organic Synthesis
Further research into the reactivity of cyclobutene and related compounds opens avenues for advanced organic synthesis. For example, the Lewis acid-assisted [2+2] cycloaddition reactions of allenyl sulfides and electron-deficient olefins to form methylenecyclobutane derivatives highlight the potential of using cyclobutene derivatives in constructing complex organic molecules with high precision (Hayashi, Niihata, & Narasaka, 1990).
properties
IUPAC Name |
methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVFPNSVHBFTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyano-3-methylcyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



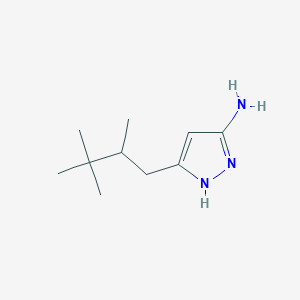
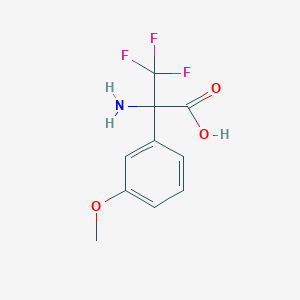
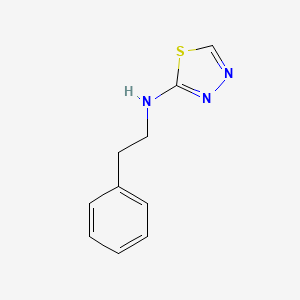

![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)

